(6-Cyclopropyl-2-fluoropyridin-3-yl)boronic acid
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Overview
Description
(6-Cyclopropyl-2-fluoropyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C8H9BFNO2 and a molecular weight of 180.97 g/mol . This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a boronic acid moiety attached to a pyridine ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyclopropyl-2-fluoropyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves the iridium- or rhodium-catalyzed C-H or C-F borylation of pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-Cyclopropyl-2-fluoropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The fluorine atom on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.
Alcohols and Ketones: Formed from oxidation reactions.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
(6-Cyclopropyl-2-fluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (6-Cyclopropyl-2-fluoropyridin-3-yl)boronic acid involves its interaction with molecular targets through the boronic acid moiety. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in the design of enzyme inhibitors and sensors . The cyclopropyl and fluorine substituents can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-pyridineboronic acid: Similar structure but lacks the cyclopropyl group.
6-Fluoropyridin-3-ylboronic acid: Similar structure but lacks the cyclopropyl group and has a different substitution pattern.
Cyclopropylboronic acid: Lacks the pyridine ring and fluorine atom.
Uniqueness
(6-Cyclopropyl-2-fluoropyridin-3-yl)boronic acid is unique due to the combination of the cyclopropyl group, fluorine atom, and boronic acid moiety on a pyridine ring. This unique structure imparts specific reactivity and binding properties, making it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C8H9BFNO2 |
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Molecular Weight |
180.97 g/mol |
IUPAC Name |
(6-cyclopropyl-2-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H9BFNO2/c10-8-6(9(12)13)3-4-7(11-8)5-1-2-5/h3-5,12-13H,1-2H2 |
InChI Key |
WHDOQSWAYJVWBZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=C(C=C1)C2CC2)F)(O)O |
Origin of Product |
United States |
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